Propanoic acid, 2,2,3-trichloro-, sodium salt
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Overview
Description
Sodium 2,2,3-trichloropropanoate is a chemical compound with the molecular formula C3H4Cl3NaO2 It is a sodium salt derivative of 2,2,3-trichloropropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2,3-trichloropropanoate typically involves the neutralization of 2,2,3-trichloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5Cl3O2+NaOH→C3H4Cl3NaO2+H2O
This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization and formation of the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2,3-trichloropropanoate may involve continuous processes to ensure high yield and purity. The process typically includes the controlled addition of sodium hydroxide to a solution of 2,2,3-trichloropropanoic acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2,3-trichloropropanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2,2,3-trichloropropanoic acid and sodium hydroxide.
Common Reagents and Conditions:
Reduction: Common reducing agents include zinc in acidic conditions.
Substitution: Reagents such as sodium sulfide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: Products may include 2,3-dichloropropanoic acid.
Substitution: Products depend on the substituent introduced, such as thiol derivatives.
Hydrolysis: The primary product is 2,2,3-trichloropropanoic acid.
Scientific Research Applications
Sodium 2,2,3-trichloropropanoate has several applications in scientific research:
Environmental Science: It is used in studies related to groundwater remediation and the degradation of chlorinated hydrocarbons.
Chemistry: The compound serves as a precursor in the synthesis of various organic compounds and intermediates.
Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.
Industry: It is used in the production of certain pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 2,2,3-trichloropropanoate involves its interaction with various molecular targets. In environmental applications, it acts as an electron acceptor in reductive dechlorination processes, facilitating the breakdown of chlorinated hydrocarbons. The pathways involved include β-elimination and hydrogenolysis, leading to the formation of less chlorinated and more environmentally benign products .
Comparison with Similar Compounds
- 2,2,3-Trichloropropanoic acid
- 1,2,3-Trichloropropane
- 2,3-Dichloropropanoic acid
Comparison: Sodium 2,2,3-trichloropropanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent acid. This property makes it more suitable for aqueous-phase reactions and applications. Additionally, its specific reactivity patterns, such as its ability to undergo reductive dechlorination, distinguish it from other chlorinated propanoates .
Properties
CAS No. |
3562-98-9 |
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Molecular Formula |
C3H2Cl3NaO2 |
Molecular Weight |
199.39 g/mol |
IUPAC Name |
sodium;2,2,3-trichloropropanoate |
InChI |
InChI=1S/C3H3Cl3O2.Na/c4-1-3(5,6)2(7)8;/h1H2,(H,7,8);/q;+1/p-1 |
InChI Key |
LUNDRZAKDNXYRX-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])(Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
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